molecular formula C7H4F2INO2 B13029298 2,2-Difluoro-5-amino-6-iodo-1,3-benzodioxole

2,2-Difluoro-5-amino-6-iodo-1,3-benzodioxole

Cat. No.: B13029298
M. Wt: 299.01 g/mol
InChI Key: PXTUTPTZQZGVCT-UHFFFAOYSA-N
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Description

2,2-Difluoro-6-iodobenzo[d][1,3]dioxol-5-amine is a chemical compound with the molecular formula C7H4F2INO2 and a molecular weight of 299.01 g/mol It is characterized by the presence of fluorine, iodine, and an amine group attached to a benzo[d][1,3]dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-6-iodobenzo[d][1,3]dioxol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-difluorobenzo[d][1,3]dioxole and iodine.

    Iodination: The iodination of 2,2-difluorobenzo[d][1,3]dioxole is carried out using iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position.

Industrial Production Methods

Industrial production of 2,2-difluoro-6-iodobenzo[d][1,3]dioxol-5-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-6-iodobenzo[d][1,3]dioxol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted amines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,2-Difluoro-6-iodobenzo[d][1,3]dioxol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-difluoro-6-iodobenzo[d][1,3]dioxol-5-amine depends on its specific application. In biological systems, the compound can interact with molecular targets, such as enzymes, receptors, or nucleic acids, through various mechanisms:

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluorobenzo[d][1,3]dioxol-5-amine: This compound lacks the iodine atom but shares the same core structure.

    6-Iodobenzo[d][1,3]dioxol-5-amine: This compound lacks the fluorine atoms but retains the iodine and amine groups.

Uniqueness

2,2-Difluoro-6-iodobenzo[d][1,3]dioxol-5-amine is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and physical properties. The combination of these halogens allows for versatile reactivity and the ability to fine-tune the compound’s behavior in various applications .

Properties

Molecular Formula

C7H4F2INO2

Molecular Weight

299.01 g/mol

IUPAC Name

2,2-difluoro-6-iodo-1,3-benzodioxol-5-amine

InChI

InChI=1S/C7H4F2INO2/c8-7(9)12-5-1-3(10)4(11)2-6(5)13-7/h1-2H,11H2

InChI Key

PXTUTPTZQZGVCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1OC(O2)(F)F)I)N

Origin of Product

United States

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